[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate
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Overview
Description
[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[631It has a molecular formula of C17H28O2 and a molecular weight of 264.4030 . This compound is known for its distinctive structure and is commonly used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate typically involves the esterification of caryophyllene alcohol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves the extraction of caryophyllene alcohol from natural sources, followed by its esterification with acetic acid. Supercritical CO2 extraction is a common method used to isolate caryophyllene alcohol from essential oils . This method is preferred due to its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group back to the alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Caryophyllene alcohol.
Substitution: Various substituted caryophyllene derivatives.
Scientific Research Applications
[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma and flavor profile.
Mechanism of Action
The mechanism of action of [(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways and inhibition of microbial growth. The compound may interact with enzymes and receptors involved in these pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Caryophyllene: The parent compound from which [(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate is derived.
Caryophyllene oxide: An oxidized derivative of caryophyllene.
Humulene: A structurally similar sesquiterpene found in hops and other plants.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Its pleasant aroma and flavor make it particularly valuable in the fragrance and flavor industries .
Properties
Molecular Formula |
C17H28O3 |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate |
InChI |
InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(19)10-16(14,4)7-5-12-13(17)9-15(12,2)3/h12-14,19H,5-10H2,1-4H3/t12?,13?,14?,16-,17+/m0/s1 |
InChI Key |
LRFYCTLMXJJJHZ-MLEURADTSA-N |
Isomeric SMILES |
CC(=O)OC1CC[C@]2(C[C@@]1(CCC3C2CC3(C)C)C)O |
Canonical SMILES |
CC(=O)OC1CCC2(CC1(CCC3C2CC3(C)C)C)O |
Origin of Product |
United States |
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